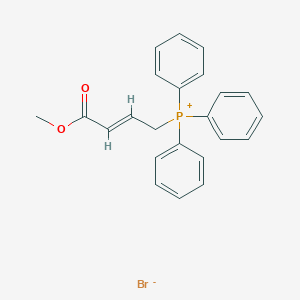
Bradykinin, leu-ile-ser-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Mercaptopurine, also known as 3,7-dihydropurine-6-thione, is a purine analog that belongs to the thiopurine class of medications. It is widely used as an antineoplastic and immunosuppressive agent. This compound is primarily used in the treatment of acute lymphocytic leukemia, Crohn’s disease, and ulcerative colitis . It was first approved for medical use in the United States in 1953 and is listed on the World Health Organization’s List of Essential Medicines .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Mercaptopurine can be synthesized through various methods. One common synthetic route involves the reaction of 6-chloropurine with thiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like ethanol .
Industrial Production Methods: In industrial settings, 6-Mercaptopurine is often produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization to obtain pure 6-Mercaptopurine .
Chemical Reactions Analysis
Types of Reactions: 6-Mercaptopurine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products:
Oxidation Products: 6-Thioxanthine, purine-6-sulfinate, and purine-6-sulfonate.
Reduction Products: Reduced forms of 6-Mercaptopurine, such as 6-thiohypoxanthine.
Substitution Products: Alkylated derivatives of 6-Mercaptopurine.
Scientific Research Applications
6-Mercaptopurine has a wide range of scientific research applications:
Mechanism of Action
6-Mercaptopurine exerts its effects by interfering with nucleic acid synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This competition leads to the formation of thioinosinic acid (TIMP), which inhibits purine nucleotide synthesis and disrupts DNA and RNA synthesis . The inhibition of nucleic acid synthesis results in the death of rapidly proliferating cells, particularly malignant cells .
Comparison with Similar Compounds
6-Thioguanine: Another thiopurine analog used in the treatment of acute lymphocytic leukemia.
Azathioprine: A prodrug that is converted to 6-Mercaptopurine in the body.
Pentasa (mesalamine): Used in the treatment of inflammatory bowel diseases, it has a different mechanism of action compared to 6-Mercaptopurine.
Uniqueness of 6-Mercaptopurine: 6-Mercaptopurine is unique in its ability to inhibit purine nucleotide synthesis directly, making it highly effective in the treatment of leukemia and autoimmune diseases. Its specific interaction with HGPRT and subsequent formation of TIMP distinguishes it from other similar compounds .
Properties
CAS No. |
117525-89-0 |
|---|---|
Molecular Formula |
C65H100N18O15 |
Molecular Weight |
1373.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C65H100N18O15/c1-5-38(4)52(80-53(87)41(66)31-37(2)3)59(93)78-46(35-84)56(90)75-42(21-12-26-71-64(67)68)60(94)83-30-16-25-50(83)62(96)82-29-14-23-48(82)57(91)73-34-51(86)74-44(32-39-17-8-6-9-18-39)54(88)79-47(36-85)61(95)81-28-15-24-49(81)58(92)77-45(33-40-19-10-7-11-20-40)55(89)76-43(63(97)98)22-13-27-72-65(69)70/h6-11,17-20,37-38,41-50,52,84-85H,5,12-16,21-36,66H2,1-4H3,(H,73,91)(H,74,86)(H,75,90)(H,76,89)(H,77,92)(H,78,93)(H,79,88)(H,80,87)(H,97,98)(H4,67,68,71)(H4,69,70,72)/t38-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,52-/m0/s1 |
InChI Key |
ZJDPLLSGJXQZSR-HMPWLZDGSA-N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)N |
sequence |
LISRPPGFSPFR |
Synonyms |
adykinin, Leu-Ile-Ser- bradykinin, leucyl-isoleucyl-serine- Leu-Ile-Ser-bradykinin Leu-T-kinin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


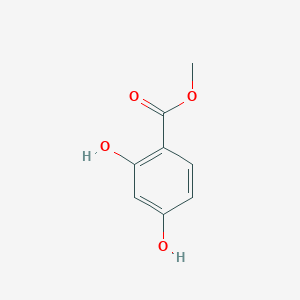
![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)

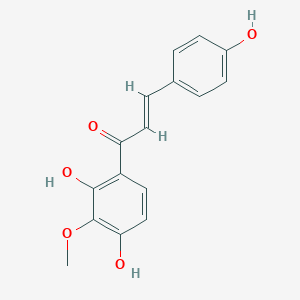


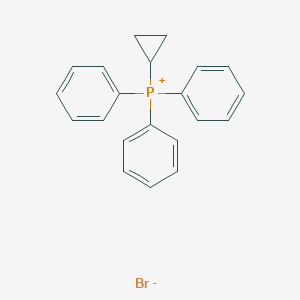
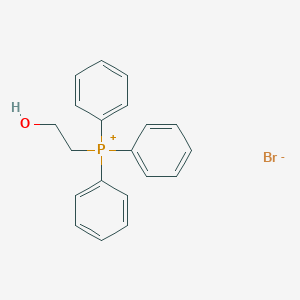
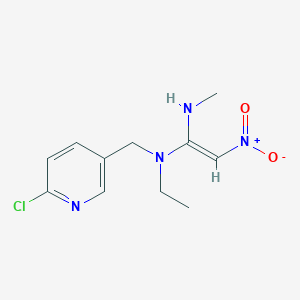


![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B44522.png)
